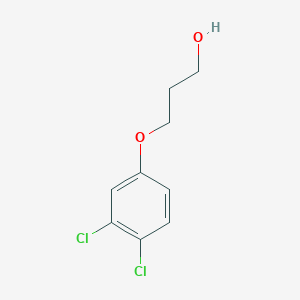

![molecular formula C9H11IN2 B1338217 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 7181-87-5](/img/structure/B1338217.png)

1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide

概要

説明

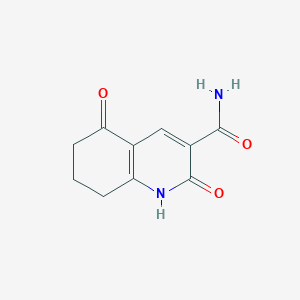

“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a chemical compound that has been used in various applications . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” involves a reaction with 1H-benzo[d]imidazole, potassium carbonate (K2CO3), and methyl iodide (MeI) in acetonitrile. The mixture is stirred and heated under a pre-heated 83 °C oil-bath for 18 hours .

Molecular Structure Analysis

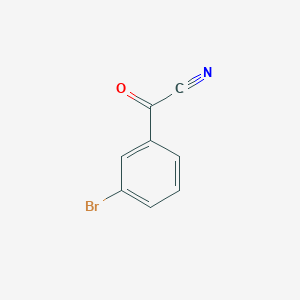

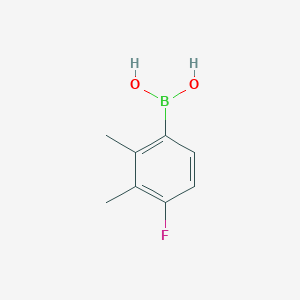

The molecular structure of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is characterized by a benzimidazole core with two methyl groups attached to one of the nitrogen atoms .

Chemical Reactions Analysis

This compound has been used as a catalyst in various chemical reactions, including Domino ring-opening redox amidation, Knoevenagel condensation, intramolecular stereoselective protonation, Grignard allylic substitution, and acylation of alcohols .

Physical And Chemical Properties Analysis

“1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” is a solid at room temperature. It is highly soluble in water and other polar solvents .

科学的研究の応用

Umpolung Reactions

Umpolung reactions, which invert the normal reactivity of carbonyl compounds, are another area where 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide finds application. This is particularly useful in building complex molecular architectures that are otherwise challenging to construct.

These applications demonstrate the versatility of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide in scientific research, particularly in organic synthesis and pharmaceutical chemistry . Its role as a catalyst in these reactions underscores its importance in advancing the field of chemical synthesis.

作用機序

Target of Action

It is known to act as a catalyst in various chemical reactions .

Mode of Action

1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide interacts with its targets by facilitating several types of reactions. These include:

- Domino ring-opening redox amidation

- Knoevenagel condensation

- Intramolecular stereoselective protonation

- Grignard allylic substitution

- Acylation of alcohols

Result of Action

The molecular and cellular effects of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide’s action primarily involve the facilitation of various chemical reactions. The compound acts as a catalyst, speeding up these reactions without being consumed in the process .

Safety and Hazards

将来の方向性

While specific future directions for “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” are not mentioned in the sources, imidazole derivatives in general have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, it is likely that research into the applications of “1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide” and similar compounds will continue.

特性

IUPAC Name |

1,3-dimethylbenzimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGURHMTNSNBQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473829 | |

| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide | |

CAS RN |

7181-87-5 | |

| Record name | 7181-87-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide?

A: 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide exhibits a distinct cation-anion arrangement. The cation comprises a planar structure, with all non-hydrogen atoms, except oxygen, lying in the same plane. [] This planarity is significant for potential interactions with other molecules. The crystal structure reveals layers of cations and anions, held together by O—H⋯I hydrogen bonds. [] Additionally, π–π stacking interactions contribute to the stability of the crystal lattice. []

Q2: How can the structure of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide be modified for potential applications in sensing?

A: Research on similar compounds suggests that modifications to the benzimidazolium skeleton can significantly alter fluorescence properties. [] For instance, incorporating substituents like -Br, -H, and -OMe can tune the compound's response to specific analytes. [] This tunability makes 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide and its derivatives promising candidates for developing sensitive and selective fluorescent probes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。